A-Methylbenzylzinc bromide

Catalog No.
S1899160
CAS No.
85459-20-7
M.F
C8H9ClZn
M. Wt
206.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-Methylbenzylzinc bromide

CAS Number

85459-20-7

Product Name

A-Methylbenzylzinc bromide

IUPAC Name

chlorozinc(1+);ethylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

KANYAGWTVSYXEU-UHFFFAOYSA-M

SMILES

C[CH-]C1=CC=CC=C1.[Zn+]Br

Canonical SMILES

C[CH-]C1=CC=CC=C1.Cl[Zn+]

Organic Synthesis:

  • Nucleophilic Addition Reactions: AMB acts as a nucleophilic reagent due to the presence of the zinc-carbon bond. This nucleophilicity allows it to participate in various addition reactions with carbonyl compounds like aldehydes and ketones. The reaction results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules. Source: Organic Chemistry by John McMurry:
  • Negishi Coupling: AMB is a valuable reagent in the Negishi coupling reaction, a powerful tool for carbon-carbon bond formation. In this reaction, AMB couples with organic electrophiles containing halogen atoms (like iodides or bromides) in the presence of a palladium catalyst. This versatility allows for the synthesis of diverse organic structures with precise control over the product's functionality. Source: Negishi Coupling: An Efficient Method for Carbon-Carbon Bond Formation by Ei-ichi Negishi et al. Angewandte Chemie International Edition 2006, 45, 6514-6550: doi.org/10.1002/anie.200600567

Medicinal Chemistry:

  • Synthesis of Pharmaceuticals: AMB's ability to participate in selective carbon-carbon bond formations makes it useful for synthesizing complex molecules with potential pharmaceutical applications. Researchers can leverage AMB to create new drug candidates or modify existing ones for improved properties.

Material Science:

  • Development of Functional Materials: Organozinc compounds like AMB have shown promise in the development of functional materials. The unique reactivity of the zinc-carbon bond allows for the creation of materials with specific properties, such as conductivity or photoluminescence. However, further research is required to fully explore AMB's potential in this field.

A-Methylbenzylzinc bromide is an organozinc compound characterized by its unique structure, which features a zinc atom bonded to a methyl group and a benzyl group, with bromide as the counterion. This compound is notable for its reactivity and utility in organic synthesis, particularly in carbon-carbon bond formation reactions. Its general formula can be expressed as C9H11BrZn\text{C}_9\text{H}_{11}\text{BrZn}, indicating the presence of a benzyl moiety attached to a methyl group, making it a valuable reagent in various chemical transformations.

  • Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form biaryl compounds. The zinc center facilitates the transmetalation step, allowing the formation of new carbon-carbon bonds .
  • Nucleophilic Addition: The compound can add to carbonyl compounds, resulting in the formation of alcohols after subsequent workup. This reaction is particularly useful for synthesizing secondary alcohols from ketones .
  • Reformatsky Reaction: A-Methylbenzylzinc bromide can also participate in Reformatsky reactions, where it reacts with α-haloesters to yield β-hydroxy esters. This reaction showcases its ability to form carbon-zinc enolates that can further react with carbonyl compounds .

A-Methylbenzylzinc bromide can be synthesized through several methods:

  • Direct Reaction of Zinc with Methylbenzyl Bromide: The most straightforward method involves reacting zinc metal with methylbenzyl bromide in an appropriate solvent such as tetrahydrofuran at elevated temperatures. This method allows for the formation of the organozinc compound via a single-step process .
  • LiCl-Mediated Synthesis: Another approach involves using lithium chloride to facilitate the insertion of zinc into the carbon-bromine bond of methylbenzyl bromide, leading to the formation of A-Methylbenzylzinc bromide .
  • Reformatsky Reaction: As mentioned earlier, this compound can also be generated as part of a Reformatsky reaction involving α-haloesters and zinc sources .

A-Methylbenzylzinc bromide has several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates due to its ability to form complex organic structures through cross-coupling reactions.
  • Material Science: The compound can be utilized in the development of new materials, including polymers and functionalized surfaces.
  • Synthetic Organic Chemistry: It serves as a versatile reagent for creating complex molecules through nucleophilic additions and other transformations.

Interaction studies involving A-Methylbenzylzinc bromide primarily focus on its reactivity with electrophiles such as alkyl halides and carbonyl compounds. These studies help elucidate its mechanism of action in various synthetic pathways and provide insights into optimizing reaction conditions for better yields and selectivity.

A-Methylbenzylzinc bromide shares similarities with other organozinc compounds but exhibits unique characteristics that distinguish it within this class. Below are some similar compounds along with a brief comparison:

CompoundStructure CharacteristicsUnique Features
Benzylzinc bromideBenzene ring attached to zincSimpler structure; lacks methyl substituent
Phenylzinc iodidePhenyl group attached to zincTypically more reactive due to iodine leaving group
Ethylzinc bromideEthyl group attached to zincLess steric hindrance compared to A-Methylbenzyl
Arylzinc chloridesAryl groups attached to zincChlorides are generally less stable than bromides

A-Methylbenzylzinc bromide's unique methyl substitution enhances its reactivity compared to simpler benzyl or aryl variants, making it particularly useful in complex organic syntheses where steric factors play a significant role.

Hydrogen Bond Acceptor Count

1

Exact Mass

203.968420 g/mol

Monoisotopic Mass

203.968420 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2024-04-15

Explore Compound Types